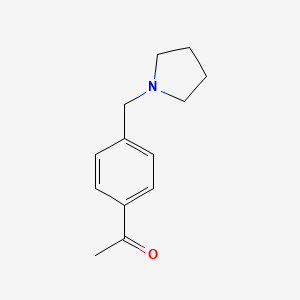

1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE is a synthetic compound characterized by the presence of a pyrrolidine ring attached to a phenyl group via a methylene bridge

Wirkmechanismus

Target of Action

This compound is structurally related to pyrrolidine, which is a versatile scaffold in drug discovery . Pyrrolidine derivatives have been found to interact with a variety of targets, including G-protein coupled receptors, ion channels, and enzymes . .

Mode of Action

It’s worth noting that the pyrrolidine ring is a common structural motif in many biologically active compounds and can contribute to the stereochemistry of the molecule . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates .

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to modulate a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pyrrolidine ring is known to influence the pharmacokinetic profile of compounds . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported pyrrolidine derivatives .

Result of Action

Compounds with a pyrrolidine ring have been found to exhibit a variety of biological activities depending on their specific targets .

Action Environment

It’s worth noting that factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE typically involves the reaction of 4-bromomethylacetophenone with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the development of new materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

- 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}methanamine

- 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one

- 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one

Comparison: 1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE is unique due to its specific structural features, such as the ethanone group, which differentiates it from similar compounds

Biologische Aktivität

1-(4-Pyrrolidin-1-ylmethyl-phenyl)-ethanone, also known as 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one , is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C13H17NO

- CAS Number : 149704-65-4

- Molecular Weight : 219.29 g/mol

The compound features a pyrrolidine ring attached to a phenyl group, which is further linked to an ethanone moiety. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine, including this compound, exhibit notable antimicrobial properties. In vitro studies have shown that certain pyrrolidine derivatives possess antibacterial and antifungal activities against various pathogens:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli |

| Other Pyrrolidine Derivatives | Antifungal | MIC values between 3.12 and 12.5 μg/mL against various fungal strains |

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains, making it a candidate for further development in antimicrobial therapies .

The mechanism by which this compound exerts its effects involves several pathways:

- Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial for bacterial survival.

- Membrane Disruption : It may disrupt bacterial cell membranes, leading to cell lysis.

- Interaction with Receptors : The pyrrolidine moiety allows for interaction with various biological receptors, potentially modulating their activity .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Studies have suggested that it may act as an antagonist at neurokinin receptors, which are implicated in various neurological disorders such as depression, anxiety, and schizophrenia .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial activity of several pyrrolidine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Case Study 2: Neurokinin Receptor Modulation

In another study focusing on neuropharmacological applications, the compound was shown to effectively block neurokinin receptors in vitro, suggesting potential use in treating mood disorders and other psychiatric conditions .

Eigenschaften

IUPAC Name |

1-[4-(pyrrolidin-1-ylmethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(15)13-6-4-12(5-7-13)10-14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSSZWCJEOTHLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702578 |

Source

|

| Record name | 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149704-65-4 |

Source

|

| Record name | 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.